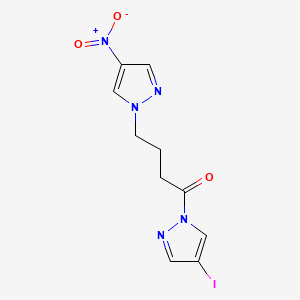![molecular formula C17H14ClN3O2S B6069567 (2Z)-5-[(4-Chlorophenyl)methyl]-2-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B6069567.png)
(2Z)-5-[(4-Chlorophenyl)methyl]-2-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2Z)-5-[(4-Chlorophenyl)methyl]-2-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones. This compound is characterized by its complex structure, which includes a thiazolidinone ring, a chlorophenyl group, and a hydroxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5-[(4-Chlorophenyl)methyl]-2-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with 4-hydroxybenzaldehyde in the presence of a suitable catalyst to yield the desired thiazolidinone compound. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of an acid catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and catalyst concentration. Advanced techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
The compound (2Z)-5-[(4-Chlorophenyl)methyl]-2-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form corresponding hydrazine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for conditions such as cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of (2Z)-5-[(4-Chlorophenyl)methyl]-2-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
Thiazolidinediones: Compounds with a similar thiazolidinone ring structure but different substituents.
Hydrazones: Compounds with a similar hydrazone linkage but different aromatic groups.
Uniqueness
The uniqueness of (2Z)-5-[(4-Chlorophenyl)methyl]-2-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
特性
IUPAC Name |
(2Z)-5-[(4-chlorophenyl)methyl]-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-13-5-1-11(2-6-13)9-15-16(23)20-17(24-15)21-19-10-12-3-7-14(22)8-4-12/h1-8,10,15,22H,9H2,(H,20,21,23)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKAHSQPBWOTEW-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=NN=CC3=CC=C(C=C3)O)S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC2C(=O)N/C(=N/N=C/C3=CC=C(C=C3)O)/S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-Bromophenoxy)-N'-[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide](/img/structure/B6069485.png)
![Diethyl[(1E)-3,4,4-trichloro-2-nitro-1-(phenylsulfanyl)buta-1,3-dien-1-YL]amine](/img/structure/B6069486.png)

![1-(allylsulfonyl)-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B6069508.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide](/img/structure/B6069513.png)
![((2S)-1-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B6069527.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-thiophenecarboxamide](/img/structure/B6069529.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B6069532.png)
![methyl 4-oxo-4-({5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}amino)butanoate](/img/structure/B6069535.png)
![2-{[4-(4-chlorophenyl)-6-fluoro-2-hydroxyquinolin-3-yl]sulfanyl}-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one](/img/structure/B6069541.png)

![(4-chlorophenyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone](/img/structure/B6069547.png)
![2-{2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]vinyl}phenol](/img/structure/B6069553.png)
![(5Z)-5-[[3-methoxy-4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6069557.png)
